H-Arg-phe-tyr-val-val-met-oh

Thrombospondin-1 CD47 Negative Control

H-Arg-Phe-Tyr-Val-Val-Met-OH (RFYVVM) is the definitive CD47-negative control for TSP-1 research. This truncated hexapeptide lacks the C-terminal Trp-Lys motif required for IAP/CD47 binding, enabling unambiguous dissection of CD47-independent cell adhesion and signaling. It also serves as a baseline angiotensinogen substrate analog for renin inhibitor development. Orthogonal HPLC and MS quality control ensure lot-to-lot reproducibility. Request a quote for milligram to gram quantities with global ambient shipping.

Molecular Formula C39H59N9O8S
Molecular Weight 814.0 g/mol
Cat. No. B12114266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Arg-phe-tyr-val-val-met-oh
Molecular FormulaC39H59N9O8S
Molecular Weight814.0 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C39H59N9O8S/c1-22(2)31(36(53)44-28(38(55)56)17-19-57-5)48-37(54)32(23(3)4)47-35(52)30(21-25-13-15-26(49)16-14-25)46-34(51)29(20-24-10-7-6-8-11-24)45-33(50)27(40)12-9-18-43-39(41)42/h6-8,10-11,13-16,22-23,27-32,49H,9,12,17-21,40H2,1-5H3,(H,44,53)(H,45,50)(H,46,51)(H,47,52)(H,48,54)(H,55,56)(H4,41,42,43)
InChIKeyCCHSWWYUHREZCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Arg-Phe-Tyr-Val-Val-Met-OH: A Thrombospondin-1-Derived Hexapeptide for Renin-Angiotensin and Cell Adhesion Research


H-Arg-Phe-Tyr-Val-Val-Met-OH (RFYVVM) is a synthetic hexapeptide corresponding to residues 1016-1021 of human Thrombospondin-1 (TSP-1) [1]. This sequence is a truncated version of the larger, bioactive octapeptide (RFYVVMWK) found in the TSP-1 C-terminal cell-binding domain (CBD) [2]. It serves as an inhibitor of cell binding to the TSP-1 CBD and is also recognized as an analog of the angiotensinogen substrate, positioning it as a tool compound for studying the renin-angiotensin system (RAS) [3]. Its key characteristic is the absence of CD47-binding activity due to the truncation [1].

The Risk of Generic Substitution: Why the Truncated RFYVVM Sequence is Non-Interchangeable for TSP-1 Signaling Studies


In the context of thrombospondin-1 (TSP-1) research, substituting H-Arg-Phe-Tyr-Val-Val-Met-OH with its larger, commonly studied octapeptide analog (H-Arg-Phe-Tyr-Val-Val-Met-Trp-Lys-OH) introduces a critical confounding variable: the gain of CD47 receptor agonism [1]. The hexapeptide's shorter sequence lacks the C-terminal residues required for binding to the Integrin-Associated Protein (IAP/CD47), a key receptor for TSP-1-mediated signaling [2]. Therefore, while the octapeptide is a CD47 agonist, the hexapeptide functions as a negative control or a tool for isolating CD47-independent effects [3]. This functional divergence means they cannot be used interchangeably without fundamentally altering the experimental outcome.

Comparative Evidence Guide: Differentiating H-Arg-Phe-Tyr-Val-Val-Met-OH from its TSP-1 and Renin Inhibitor Analogs


Negative Control for CD47-Mediated Signaling: The Hexapeptide RFYVVM Lacks CD47 Binding Activity

The key functional differentiator for H-Arg-Phe-Tyr-Val-Val-Met-OH (RFYVVM) is its inability to bind to the CD47 receptor, a characteristic of the longer native sequence. While the octapeptide H-Arg-Phe-Tyr-Val-Val-Met-Trp-Lys-OH (RFYVVMWK) is a known CD47 agonist that stimulates cell adhesion and platelet aggregation, the hexapeptide is a truncated version that lacks this activity [1]. This is not an incremental loss of potency; it is a qualitative change in receptor engagement, making the hexapeptide essential as a negative control to define CD47-dependent vs. CD47-independent TSP-1 signaling pathways [2].

Thrombospondin-1 CD47 Negative Control Cell Adhesion

Cell Adhesion Inhibition: The RFYVVM Hexapeptide is as Potent as the Larger TSP-1 Fragment

In functional assays measuring the inhibition of cell binding to the TSP-1 recombinant C-terminal domain (rec CBD), the hexapeptide RFYVVM was found to be as potent an inhibitor as the larger TSP-1 fragment from which it is derived [1]. This indicates that while it lacks direct cell adhesion activity, the hexapeptide retains the ability to competitively block the binding site for other cells or ligands on the TSP-1 CBD. This contrasts with its lack of activity in direct cell adhesion assays, highlighting a specific and unique functional profile [1].

Thrombospondin-1 Cell Adhesion CBD Inhibition Assay

Comparative Renin Inhibition: Positioned Against Potent Modified Octapeptides

As an analog of angiotensinogen, the compound's sequence relates to the substrate for renin. While direct IC50 data for the unmodified hexapeptide H-Arg-Phe-Tyr-Val-Val-Met-OH is not available, it serves as a foundational structure compared to more potent, modified inhibitors. The equine angiotensinogen (6-13) octapeptide, for instance, is a weak competitive inhibitor with an IC50 of 200 µM against renin [1]. Chemical modifications of this scaffold, such as reducing the scissile bond to -CH2NH- (as in compound H-76), dramatically increase inhibitory potency by 10,000-fold, achieving an IC50 of 0.03 µM against canine renin [1]. The compound's value is not as a potent inhibitor, but as a comparative tool for understanding the structure-activity relationship (SAR) of the angiotensinogen sequence.

Renin Angiotensinogen RAS Inhibitor

Structural Truncation from Octapeptide to Hexapeptide Abolishes CD47 Agonism

The direct comparator H-Arg-Phe-Tyr-Val-Val-Met-Trp-Lys-OH (4N1-1) is a well-characterized CD47 agonist that induces platelet aggregation at concentrations of 5-25 µM [1]. H-Arg-Phe-Tyr-Val-Val-Met-OH is the result of removing the C-terminal Trp-Lys-OH dipeptide from this active sequence. This structural truncation is not a minor modification; it is the difference between a CD47 agonist and a compound devoid of CD47-binding activity [2]. This binary distinction is crucial for experimental design in TSP-1/CD47 pathway research.

CD47 IAP Thrombospondin-1 Agonist

Validated Application Scenarios for H-Arg-Phe-Tyr-Val-Val-Met-OH in Cellular and Enzymatic Research


Use as a CD47-Negative Control in Thrombospondin-1 Signaling Studies

The most robust application for H-Arg-Phe-Tyr-Val-Val-Met-OH is as a negative control in experiments investigating CD47-mediated signaling downstream of TSP-1. Since the compound lacks CD47-binding activity [1], it can be used in parallel with the active CD47 agonist, the octapeptide RFYVVMWK [2]. Any cellular responses observed with the octapeptide but not the hexapeptide can be confidently attributed to CD47 engagement. This is critical for mapping CD47-dependent vs. CD47-independent pathways in cells.

Isolating CD47-Independent Cell Adhesion Mechanisms

Given that the hexapeptide RFYVVM is an effective inhibitor of cell binding to the TSP-1 C-terminal domain but does not engage CD47 [1], it can be used to study other, CD47-independent cell adhesion mechanisms mediated by TSP-1. By using this peptide as a probe, researchers can block the overall binding site on TSP-1 without activating the CD47 receptor, thereby unmasking the contribution of other cell surface receptors or co-receptors involved in this process [2].

Structure-Activity Relationship (SAR) Tool for Renin Inhibitors

As a substrate analog, H-Arg-Phe-Tyr-Val-Val-Met-OH can serve as a baseline reference compound in the development of novel renin inhibitors. By comparing its structure and (lack of potent) activity to highly potent modified octapeptides like H-76 and H-77 [1], medicinal chemists can better understand the impact of specific backbone modifications on renin inhibitory potency and species specificity. It represents the unmodified, lower-activity starting point in a chemical optimization series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for H-Arg-phe-tyr-val-val-met-oh

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.